molecular formula C14H15N5O3S B3612166 METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE

METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE

Cat. No.: B3612166
M. Wt: 333.37 g/mol
InChI Key: RZZYJQHPWTVUMU-UHFFFAOYSA-N
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Description

METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a thiophene moiety attached via a methylamino group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Fusion with pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.

    Introduction of the thiophene moiety: The thiophene ring is introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.

    Methylation: The final step involves the methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl or amine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted thiophene compounds.

Scientific Research Applications

METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Indole derivatives: Indole-based compounds also possess significant biological properties and are used in similar research applications.

    Coumarin derivatives: These compounds are known for their diverse pharmacological activities and are structurally related to triazolopyrimidines.

Uniqueness

METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE is unique due to its specific combination of triazole, pyrimidine, and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[5-methyl-7-oxo-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-8-10(6-11(20)22-2)12(21)19-14(16-8)17-13(18-19)15-7-9-4-3-5-23-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYJQHPWTVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=CS3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
Reactant of Route 6
METHYL 2-(5-METHYL-7-OXO-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE

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